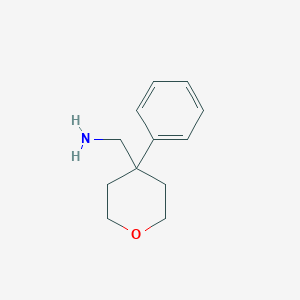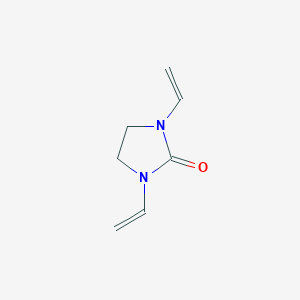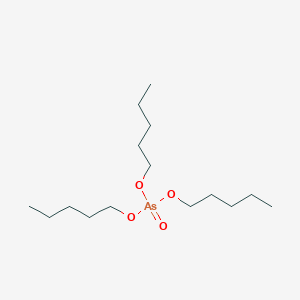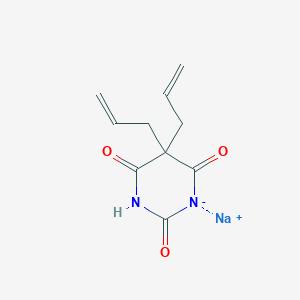
4-苯基-1,2,3,6-四氢吡啶
概述
描述
4-苯基-1,2,3,6-四氢吡啶是一种有机化合物,属于四氢吡啶类。 它作为神经毒素1-甲基-4-苯基吡啶鎓的先体具有重要意义,该神经毒素会破坏大脑中的多巴胺能神经元,导致帕金森病症状 .
科学研究应用
4-苯基-1,2,3,6-四氢吡啶在科学研究中有几种应用:
化学: 它被用作合成各种有机化合物的先体。
生物学: 该化合物用于研究神经退行性疾病的机制。
医药: 它用于与帕金森病相关的研究,以了解该疾病的进展和潜在治疗方法。
工业: 该化合物用于生产药物和其他化学产品.
作用机制
4-苯基-1,2,3,6-四氢吡啶的主要作用机制是通过单胺氧化酶 B将其转化为 1-甲基-4-苯基吡啶鎓。这种有毒的阳离子干扰线粒体功能,导致多巴胺能神经元破坏。 该化合物穿过血脑屏障并在脑中代谢,在那里它会造成氧化应激和细胞死亡 .
生化分析
Biochemical Properties
4-Phenyl-1,2,3,6-tetrahydropyridine is known to interact with various enzymes and proteins. It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . The presence of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment improves the inhibitory potential of benzamide analogs against poly (ADP-ribose) polymerase-1 (PARP-1) .
Cellular Effects
The cellular effects of 4-Phenyl-1,2,3,6-tetrahydropyridine are primarily observed in dopaminergic neurons. It has been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Molecular Mechanism
The molecular mechanism of 4-Phenyl-1,2,3,6-tetrahydropyridine involves its metabolism to MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals .
Temporal Effects in Laboratory Settings
It is known that MPTP-induced motor and non-motor dysfunction were ameliorated with glimepiride post-treatment .
Dosage Effects in Animal Models
The effects of 4-Phenyl-1,2,3,6-tetrahydropyridine vary with different dosages in animal models. For instance, MPTP at a dosage of 25 mg/kg, followed by probenecid (250 mg/kg), was administered via i.p. injection for five consecutive days to induce a mouse model of Parkinson’s disease .
Metabolic Pathways
The metabolic pathway of 4-Phenyl-1,2,3,6-tetrahydropyridine involves its conversion to MPP+ by the enzyme MAO-B . This process is critical in the induction of Parkinson-like symptoms.
Transport and Distribution
4-Phenyl-1,2,3,6-tetrahydropyridine is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, it is metabolized into MPP+ by the enzyme MAO-B of glial cells .
Subcellular Localization
Its metabolite MPP+ is known to primarily affect dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra .
准备方法
合成路线及反应条件
4-苯基-1,2,3,6-四氢吡啶可以通过多种方法合成。一种常见的路线是在酸性条件下,由苯乙腈与甲醛和乙酸铵反应制备。 反应通常通过曼尼希反应,然后环化形成四氢吡啶环 .
工业生产方法
4-苯基-1,2,3,6-四氢吡啶的工业生产通常采用类似的合成路线,但规模更大。反应条件经过优化,以确保产品的产率和纯度高。 该化合物通常通过重结晶或蒸馏纯化 .
化学反应分析
反应类型
4-苯基-1,2,3,6-四氢吡啶会发生各种化学反应,包括:
氧化: 它可以被氧化成1-甲基-4-苯基吡啶鎓,一种神经毒性化合物。
还原: 该化合物可以被还原成4-苯基-1,2,3,6-四氢吡啶衍生物。
取代: 它可以发生取代反应,特别是在氮原子上.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用锂铝氢化物等还原剂。
取代: 取代反应通常涉及烷基卤化物等亲核试剂.
主要生成产物
氧化: 1-甲基-4-苯基吡啶鎓
还原: 各种4-苯基-1,2,3,6-四氢吡啶衍生物
取代: 取代的四氢吡啶化合物
相似化合物的比较
4-苯基-1,2,3,6-四氢吡啶因其特定的神经毒性作用而独一无二。类似的化合物包括:
1-甲基-4-苯基-1,2,3,6-四氢吡啶: 也以其神经毒性而闻名。
6-羟基多巴胺: 另一种用于帕金森病研究的神经毒素。
鱼藤酮: 一种天然存在的化合物,也会诱发帕金森样症状.
这些化合物用于研究模拟帕金森病和研究神经退行性疾病,但 4-苯基-1,2,3,6-四氢吡啶以其特定的作用机制和对多巴胺能神经元的影响而著称 .
属性
IUPAC Name |
4-phenyl-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,12H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPXTQYWYRWWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
43064-12-6 (hydrochloride) | |
| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2065040 | |
| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10338-69-9 | |
| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10338-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10338-69-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
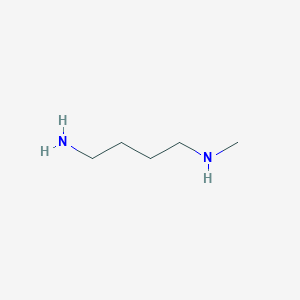


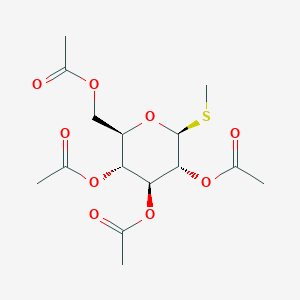
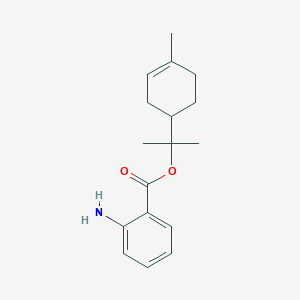
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)

